6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine
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Overview
Description
- The piperidine ring can be introduced via nucleophilic substitution reactions.
- Example: Reacting the benzothiophene derivative with piperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Amination:
- The final step involves the introduction of the amine group.
- Example: Reductive amination using an amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its biological activity in various in vitro assays.
Medicine:
- Potential applications in drug development, particularly for its structural similarity to known pharmacophores.
- Studied for its potential therapeutic effects in neurological disorders.
Industry:
- Used in the development of specialty chemicals.
- Potential applications in the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine typically involves multi-step organic reactions. One common route includes:
-
Formation of the Benzothiophene Core:
- Starting from a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.
- Example: Cyclization of 2-ethylthiophene with an appropriate electrophile under acidic conditions.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is not fully elucidated. it is believed to interact with specific molecular targets such as:
Receptors: Potential binding to neurotransmitter receptors, influencing signal transduction pathways.
Enzymes: Possible inhibition or activation of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
6-Ethyl-4,5,6,7-tetrahydro-1-benzothien-2-ylamine: Lacks the piperidine moiety, potentially altering its biological activity.
3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine: Lacks the ethyl group, which may affect its pharmacokinetic properties.
Uniqueness:
- The combination of the ethyl group and piperidine moiety in 6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine provides a unique structural framework that may enhance its binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
(2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-2-11-6-7-12-13(10-11)20-15(17)14(12)16(19)18-8-4-3-5-9-18/h11H,2-10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLYFPWQAFJFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)N3CCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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